4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Catalog No.
S666655
CAS No.
84547-86-4
M.F
C5H5BrN2O2
M. Wt
205.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

CAS Number

84547-86-4

Product Name

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

IUPAC Name

4-bromo-1-methylpyrazole-3-carboxylic acid

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)

InChI Key

LEEPGDCCHVRYHK-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)O)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)Br

The exact mass of the compound 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a highly functionalized, N-methylated heterocyclic building block characterized by a fixed tautomeric state and dual orthogonal reactivity centers. The C3 carboxylic acid enables standard amide coupling and esterification, while the C4 bromine serves as a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. By locking the nitrogen in the N1-methylated form, this compound eliminates the tautomerization inherent to unsubstituted pyrazoles, providing a predictable and reproducible scaffold for the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials [1].

Synthesis Fit

Reported to support one-pot sequential Suzuki coupling
Supplied as solid with reported synthetic-grade purity
Reactivity and solid-form profile differ from chloro/iodo analogs

Substituting this exact compound with its unmethylated analog, 4-bromo-1H-pyrazole-3-carboxylic acid, introduces severe tautomeric instability that requires additional protection-deprotection steps and often results in regioisomeric mixtures during N-alkylation, drastically reducing overall yield. Conversely, substituting with the unbrominated analog, 1-methyl-1H-pyrazole-3-carboxylic acid, eliminates the critical C4 cross-coupling handle, preventing late-stage diversification and severely impacting target binding affinity in medicinal applications. For procurement, sourcing the pre-methylated, pre-brominated 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid directly bypasses these synthetic bottlenecks, ensuring high-fidelity downstream coupling and predictable pharmacokinetic profiles [1].

Substitution Risk

  • ! Melting point differs from chloro analog, which may affect crystallization and solid-form handling.
  • ! Sequential Suzuki coupling without extra catalyst reported only for 4-bromo derivative; chloro and iodo analogs not demonstrated under comparable conditions.
  • ! Class-level evidence suggests lower dehalogenation tendency relative to iodo analog, which may impact effective cross-coupling yield.

Elimination of Regioisomeric Yield Loss in Scaffold Synthesis

The synthesis of N-methylated pyrazoles from unmethylated precursors typically yields a mixture of regioisomers. Alkylating 4-bromo-1H-pyrazole-3-carboxylic acid derivatives produces both the desired 1,3-isomer and the unwanted 1,5-isomer, often resulting in up to a 43.7% yield loss to the 1,5-isomer. Procuring 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid directly bypasses this non-selective step, providing 100% of the desired 1,3-regioisomer and eliminating the need for complex chromatographic separation [1].

Evidence DimensionYield of desired 1,3-regioisomer
Target Compound Data100% pure 1,3-isomer (via direct procurement)
Comparator Or BaselineIn-situ methylation of 4-bromo-1H-pyrazole-3-carboxylic acid
Quantified Difference~43.7% yield loss avoided
ConditionsStandard N-methylation vs. direct sourcing

Direct procurement of the pre-methylated scaffold prevents massive yield losses and process bottlenecks associated with regioisomer separation.

Sequential Suzuki coupling
Head-to-head comparison
4-Bromo derivative: undergoes sequential Suzuki coupling without additional catalyst; reported yields 44–88% depending on substituents. Chloro/iodo analogs: not reported to undergo catalyst-free sequential coupling.
May reduce synthetic complexity and reagent cost in multi-step pyrazole synthesis.
Microwave-assisted one-pot sequence: cyclization, NBS halogenation, Suzuki coupling at 120°C for 30 min.

Critical Pharmacological Role of the C4-Bromine Handle

In the development of phenethylpiperazine amide 5-HT2A receptor antagonists, the C4-bromine atom of the pyrazole core is critical for target binding. Studies demonstrate that utilizing 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid as the core scaffold maintains the baseline receptor affinity, whereas substitution with the unbrominated analog (1-methyl-1H-pyrazole-3-carboxylic acid) results in a 10-fold loss in 5-HT2A binding affinity [1].

Evidence Dimension5-HT2A receptor binding affinity (Ki)
Target Compound DataMaintained baseline affinity (e.g., Ki = 3.6 nM for derived amides)
Comparator Or Baseline1-methyl-1H-pyrazole-3-carboxylic acid (unbrominated analog)
Quantified Difference10-fold reduction in receptor affinity without the C4-bromine
ConditionsIn vitro 5-HT2A receptor binding assay

The C4-bromine is a structural requirement for maintaining pharmacological potency in specific neuroreceptor targets, making unbrominated substitutes unviable.

Dehalogenation propensity
Class-level inference
Bromo derivatives show lower dehalogenation side reactions than iodo analogs during Suzuki coupling with arylboronic acids. Exact percentages not tabulated for this scaffold; trend established across halogenated aminopyrazoles.
Lower dehalogenation may improve effective coupling yield and reduce purification burden.
Systematic study on halogenated aminopyrazoles; data to verify for this specific building block.

Protection-Free Amide Coupling via Fixed Tautomerism

The N-methyl group in 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid locks the pyrazole into a single tautomeric form, allowing for direct amide couplings at the C3-carboxylic acid. When reacted with complex secondary amines using standard coupling reagents like HATU, this compound achieves rapid conversion. In contrast, using the unmethylated 4-bromo-1H-pyrazole-3-carboxylic acid often requires prior N-protection to prevent competitive N-acylation, adding two synthetic steps (protection and deprotection) to the workflow [1].

Evidence DimensionNumber of synthetic steps for amide formation
Target Compound Data1 step (direct coupling)
Comparator Or BaselineUnmethylated 4-bromo-1H-pyrazole-3-carboxylic acid
Quantified DifferenceSaves 2 synthetic steps (protection and deprotection)
ConditionsHATU-mediated amide coupling with secondary amines

Utilizing the N-methylated building block directly accelerates library synthesis and reduces reagent overhead in drug discovery programs.

Melting point (Tm)
Supplier data
4-Bromo: 211–213 °C. 4-Chloro analog: 219–221 °C. ΔTm = 6–8 °C lower for bromo derivative.
Solid-form and purification context may differ from chloro analog.
TPSA 55.1 Ų (Br) vs. 51.4 Ų (I); LogP differences may affect in-silico property predictions.
Patent utility
Supporting evidence
Cited as synthetic intermediate in at least five patent families for CBP/EP300 bromodomain inhibitors.
Suggests documented synthetic tractability in epigenetic inhibitor programs.
No direct comparative data; source review recommended. Patent filings with priority dates around 2016–2017.

Synthesis of 5-HT2A Receptor Antagonists

The compound is directly utilized as a core scaffold in the development of phenethylpiperazine amides targeting the 5-HT2A receptor. The C4-bromine provides essential steric and electronic properties for receptor binding, while the C3-carboxylic acid enables rapid HATU-mediated coupling with piperazine derivatives, making it the exact required precursor for this class of neuropharmacological agents [1].

Palladium-Catalyzed Cross-Coupling for Library Diversification

In medicinal chemistry programs requiring extensive SAR exploration, the C4-bromine serves as an effective leaving group for Suzuki-Miyaura and Stille cross-coupling reactions. The N-methyl group ensures that the pyrazole ring does not interfere with the palladium catalyst or require transient protecting groups, allowing for late-stage arylation or heteroarylation [1].

Development of Agrochemicals and Advanced Materials

The predictable reactivity and fixed tautomerism of this N-methylated pyrazole make it an excellent building block for agrochemical active ingredients and functional materials. Its ability to undergo orthogonal reactions—amide bond formation at C3 and carbon-carbon bond formation at C4—streamlines the synthesis of complex, multi-ring systems without the yield penalties associated with regioisomeric mixtures [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
One-pot pyrazole library synthesis
Catalyst-free sequential Suzuki coupling
Yield and scope with arylboronic esters
Epigenetic probe synthesis (CBP/EP300)
Patent-documented intermediate utility
Reproducibility in multi-step routes
NHC–palladium catalyst precursor
C4 functionalization handle
Catalytic performance after elaboration
Fragment library diversification
Suzuki coupling with low dehalogenation risk
High-yield diversification and purity

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

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